
Phosphorothioic bromide dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic bromide dichloride is an organophosphorus compound that contains phosphorus, sulfur, bromine, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorothioic bromide dichloride can be synthesized through the reaction of phosphorus trichloride (PCl3) with sulfur monochloride (S2Cl2) and a bromine source under anhydrous conditions. The reaction typically requires a catalytic amount of chloride ion to proceed efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorothioic bromide dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphorothioic bromide.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioic acid derivatives.
Reduction: Phosphorothioic bromide.
Substitution: Various substituted phosphorothioic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic bromide dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphorothioic bromide dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .
Vergleich Mit ähnlichen Verbindungen
Phosphorothioic bromide dichloride can be compared with other similar organophosphorus compounds such as:
Phosphorothioic chloride: Similar in structure but lacks the bromine atom.
Phosphorothioic acid: Contains a hydroxyl group instead of halogens.
Phosphoramidates: Contain a nitrogen atom bonded to phosphorus instead of sulfur.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
13455-06-6 |
|---|---|
Molekularformel |
BrCl2PS |
Molekulargewicht |
213.85 g/mol |
IUPAC-Name |
bromo-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/BrCl2PS/c1-4(2,3)5 |
InChI-Schlüssel |
RNVJBABWHKIKGH-UHFFFAOYSA-N |
Kanonische SMILES |
P(=S)(Cl)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


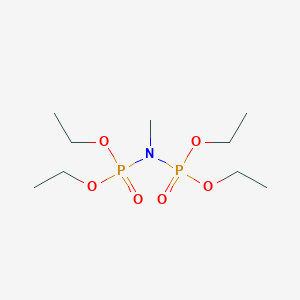




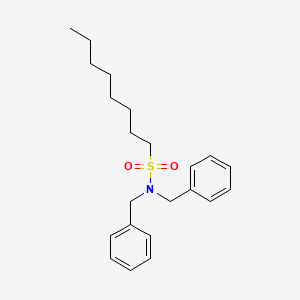
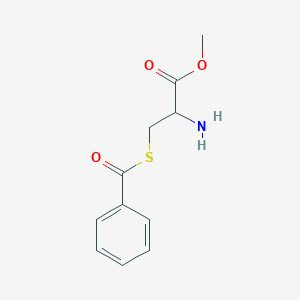
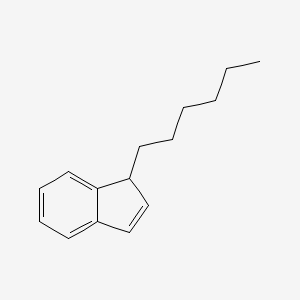
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
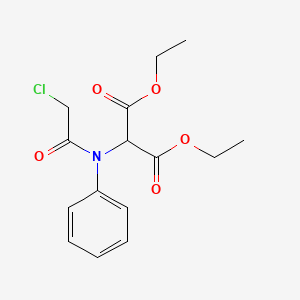
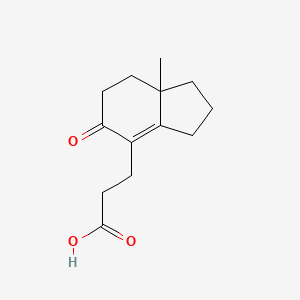
methanol](/img/structure/B14724394.png)
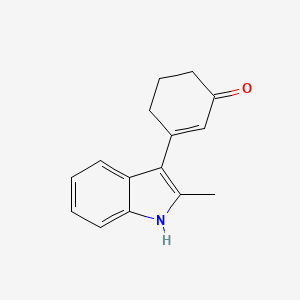
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
